A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized for an in vitro evaluation of their anticancer activity against the human breast cancer cell line (MCF7) .
1,8-naphthyridine derivatives are used as ligands in analytical chemistry or hydrogen acceptors and as organic light-emitting diodes (OLEDs), sensors, semiconductors, solar cells, among others .
The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug .
Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology. Therefore, chemical community has actively pursued to develop novel MCR or improve efficiency of existing MCR .
Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
In addition, Schiff’s bases derivatives have a wide range of applications in many fields like antimicrobial activity, anti-inflammatory activity, antikinetoplastid antimitotic activity, antitumor activity, and anticonvulsant activity .
Anderson et al. have developed a protocol for the synthesis of 2,3-disubstituted 1,8-naphthyridines using a green version of the Friedländer reaction. The reaction proceeds smoothly in water in the presence of the catalytic amount of LiOH .
A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized for an in vitro evaluation of their cytotoxic activity against the human breast cancer cell line (MCF7) .
Although initially the majority of the β-lactams were developed as antibiotics, later they were extended to other biological applications such as inhibiting human tryptase & cholesterol absorption, as antimicrobials, anticancer agents, antidiabetics, as anti-inflammatory agents, antiparkinsonian and anti-HIV agents .
7-Methyl-1,8-naphthyridin-4-ol is an organic compound classified under the naphthyridine family, characterized by its unique bicyclic structure that contains a nitrogen atom in its ring system. Its molecular formula is , and it has a molecular weight of 160.18 g/mol. The compound appears as a powder and is notable for its potential biological activities, particularly in medicinal chemistry and drug development .
Research indicates that 7-methyl-1,8-naphthyridin-4-ol exhibits significant biological activities, particularly:
The synthesis of 7-methyl-1,8-naphthyridin-4-ol typically involves several methods:
7-Methyl-1,8-naphthyridin-4-ol has several applications:
Interaction studies involving 7-methyl-1,8-naphthyridin-4-ol focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 7-methyl-1,8-naphthyridin-4-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol | C11H12N2O | Exhibits enhanced solubility and altered biological activity. |
| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | C9H10N3O | Known for its neuroprotective effects and receptor binding. |
| 2-Methylquinoline | C10H9N | Similar bicyclic structure but lacks the hydroxyl group. |
What sets 7-methyl-1,8-naphthyridin-4-ol apart from these similar compounds is its specific hydroxyl group at the fourth position on the naphthyridine ring. This functional group significantly influences its biological activity and interaction profile, making it a unique candidate for further research and application in medicinal chemistry.
The discovery and development of 7-methyl-1,8-naphthyridin-4-ol can be traced back to the broader exploration of naphthyridine chemistry that began in the mid-20th century. The foundational work in this field was significantly influenced by the discovery of nalidixic acid in 1962 by G. Lesher, which marked the first clinically successful 1,8-naphthyridine derivative and established the therapeutic potential of this heterocyclic scaffold. This breakthrough catalyzed extensive research into related compounds, including 7-methyl-1,8-naphthyridin-4-ol, as scientists sought to understand the structure-activity relationships within the naphthyridine family.
The historical development of 7-methyl-1,8-naphthyridin-4-ol synthesis methods reflects the evolution of organic chemistry techniques and the increasing sophistication of heterocyclic compound preparation. Early synthetic approaches relied on classical cyclization reactions, including the Skraup, Doebner-Von-Miller, and Friedlander reactions, which provided reliable but often harsh conditions for naphthyridine formation. The compound gained particular attention as researchers recognized that structural modifications at specific positions, such as the methyl substitution at the 7-position and the hydroxyl group at the 4-position, could significantly influence biological activity and pharmacological properties.
7-Methyl-1,8-naphthyridin-4-ol belongs to the class of heterocyclic aromatic compounds known as naphthyridines, which are characterized by the presence of two nitrogen atoms in a naphthalene-like bicyclic structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is formally named 7-methyl-8H-1,8-naphthyridin-4-one, reflecting its ketone tautomeric form. However, the hydroxyl form designation (7-methyl-1,8-naphthyridin-4-ol) is commonly used in the literature and represents the enol tautomer of the compound.
The molecular structure features a bicyclic framework with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol. The compound exists with the MDL number MFCD08690776 and PubChem CID 5373676, facilitating its identification in chemical databases. Alternative nomenclature includes 2-methyl-5-hydroxy-1,8-naphthyridine and 4-hydroxy-7-methyl-1,8-naphthyridine, which reflect different numbering systems historically used in the literature. The Standard InChI identifier (InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)) provides a unique structural representation for computational and database applications.
The 1,8-naphthyridine scaffold represents one of six possible isomeric forms of naphthyridine, distinguished by the specific positioning of nitrogen atoms within the bicyclic structure. Among these isomers, the 1,8-configuration has received the most extensive research attention due to its favorable biological activity profile and synthetic accessibility. 7-Methyl-1,8-naphthyridin-4-ol shares fundamental structural characteristics with other members of this family, including the ability to serve as a bidentate ligand in coordination chemistry applications due to its flanking nitrogen centers.
The compound's structural relationship to clinically important drugs underscores its significance within the 1,8-naphthyridine family. Nalidixic acid, enoxacin, and trovafloxacin represent notable examples of 1,8-naphthyridine derivatives with established antibacterial properties related to the fluoroquinolone class. These relationships suggest that 7-methyl-1,8-naphthyridin-4-ol may possess similar biological activities or serve as a precursor for the development of new therapeutic agents. The specific positioning of the methyl group at the 7-position and the hydroxyl functionality at the 4-position distinguishes this compound from other family members and contributes to its unique pharmacological profile.
7-Methyl-1,8-naphthyridin-4-ol occupies a central position in heterocyclic chemistry research due to its versatile reactivity and potential for structural modification. The compound serves as an important building block for the synthesis of more complex heterocyclic systems, including fused ring structures and bridged compounds that are difficult to access through other synthetic routes. Research has demonstrated that the compound can undergo various chemical transformations, including oxidation to form naphthyridine-N-oxide derivatives, reduction to produce dihydro derivatives, and substitution reactions that introduce diverse functional groups.
The significance of this compound extends beyond its role as a synthetic intermediate to encompass fundamental studies of heterocyclic reactivity and structure-activity relationships. Researchers have utilized 7-methyl-1,8-naphthyridin-4-ol as a model system to investigate the electronic properties of naphthyridine systems, tautomerism between hydroxyl and ketone forms, and the influence of substituent positioning on biological activity. These studies have contributed to a deeper understanding of heterocyclic chemistry principles and have informed the design of new compounds with enhanced properties.
The scientific interest in 7-methyl-1,8-naphthyridin-4-ol has evolved significantly since its initial discovery, reflecting changing priorities in pharmaceutical research and advancing synthetic methodologies. Early investigations focused primarily on the compound's antimicrobial properties, building upon the success of nalidixic acid and related fluoroquinolone antibiotics. However, contemporary research has expanded to explore anticancer activity, with studies investigating the compound's ability to inhibit specific enzymes linked to cancer cell proliferation and its potential as a lead compound for drug development.
Recent developments in green chemistry have influenced the synthetic approaches to 7-methyl-1,8-naphthyridin-4-ol, with researchers exploring environmentally friendly methods such as microwave-assisted synthesis, metal-free ionic liquid-mediated reactions, and catalyst-free conditions. These advances have improved the efficiency and sustainability of compound preparation while reducing environmental impact. The compound has also found applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells, demonstrating its versatility beyond pharmaceutical applications.